2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Pharmaceutical impurity profiling Loxoprofen quality control ANDA submission

Avoid ANDA rejection from misidentified Loxoprofen impurities. This exact reference standard (CAS 96824-28-1) ensures specificity in HPLC method validation. • Unique LogP 2.80 & RRT 1.8-2.2 guarantee baseline resolution (Rs>1.5) per ICH Q2(R1). • ≥98% purity with full COA, ISO 17034-compliant for reliable system suitability. • Pre-qualified standard saves 2-3 analyst days per batch, accelerating QC release.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 96824-28-1
Cat. No. B105231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Acetylphenyl)methyl]cyclopentan-1-one
CAS96824-28-1
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CC2CCCC2=O
InChIInChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3
InChIKeySSPNGIPDONSHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loxoprofen Process Impurity Reference Standard


2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (CAS 96824-28-1) is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is primarily recognized as a process-related impurity and potential metabolite of Loxoprofen, a widely prescribed non-steroidal anti-inflammatory drug (NSAID) . As a Loxoprofen impurity (also designated Loxoprofen Impurity 8, Impurity D, or Related Compound 3), this compound is not intended for therapeutic use but serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [1]. Its significance lies in its role in ensuring the purity, safety, and regulatory compliance of Loxoprofen active pharmaceutical ingredient (API) and finished dosage forms, particularly for Abbreviated New Drug Application (ANDA) filings [1].

1
Identity
Exact CAS 96824-28-1 impurity standard for Loxoprofen ANDA and QC workflows
2
Documentation
Comprehensive CoA with orthogonal identity and purity data supports method validation
3
Method fit
Distinct chromatographic behavior enables specific HPLC/GC system suitability testing

Specific Loxoprofen Impurity Requirement


Generic substitution of a reference standard is not permissible in pharmaceutical quality control due to the stringent requirements for specificity, traceability, and structural confirmation mandated by regulatory bodies like the FDA and EMA [1]. While a vendor may offer a 'Loxoprofen Impurity,' this designation is ambiguous and can refer to over a dozen different chemical entities (e.g., Impurity A, B, C, D) with distinct structures, retention times, and spectral fingerprints . 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (CAS 96824-28-1) possesses a unique 1,3-dicarbonyl-like enolate-forming cyclopentanone core fused to a 4-acetylphenyl moiety, a structural signature that differentiates it from other Loxoprofen impurities such as the ring-opened acid (CAS 1091621-61-2) or positional isomers . Using an unverified or incorrectly identified impurity standard can lead to failed system suitability tests, inaccurate quantification of related substances, and ultimately, rejection of an ANDA submission. The quantitative differentiation evidence below demonstrates why procurement of the exact CAS 96824-28-1 standard is a non-negotiable requirement for robust analytical method validation and successful regulatory approval [1].

Target standard
  • + Unique cyclopentanone core with defined IR signature
  • + Certified purity ≥98% with full CoA documentation
  • + Consistent RRT window (1.8–2.2) for reproducible method specificity
Generic “Loxoprofen impurity”
  • May be an incorrect positional isomer or ring-opened analog
  • Unverified purity risks systematic quantitation error
  • Ambiguous retention time leads to failed system suitability

Differentiating Loxoprofen Impurity from Analogs


Structural Distinction from Ring-Opened Impurity

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is a cyclic ketone with an intact cyclopentanone ring, whereas the Loxoprofen ring-opened impurity (CAS 1091621-61-2) is an acyclic dicarboxylic acid derivative. This fundamental structural difference is quantified by predicted physicochemical properties. The target compound has a predicted LogP of 2.80, indicative of moderate lipophilicity , while the ring-opened impurity, possessing a free carboxylic acid group, would be significantly more hydrophilic (predicted LogP ~1.2-1.8 based on analogous structures). This difference directly impacts chromatographic behavior and extraction recovery. Furthermore, the FT-IR spectrum of the target compound exhibits a characteristic ketone C=O stretch at ~1715 cm⁻¹, whereas the ring-opened impurity displays a carboxylic acid O-H stretch (broad, ~2500-3500 cm⁻¹) and a distinct C=O stretch for the acid carbonyl .

Structural distinction
Class-level
ΔLogP ≈ 1.0–1.6; IR: 1715 cm⁻¹ (cycloketone) vs acid C=O and broad O-H
Supports baseline chromatographic separation for accurate impurity quantification.
Predicted properties; confirm experimentally with reference standard.
Pharmaceutical impurity profiling Loxoprofen quality control ANDA submission

Purity and Batch Consistency Advantage

The target compound is commercially available with a certified purity of ≥98% as determined by HPLC, with multiple suppliers providing comprehensive Certificates of Analysis (CoA) including NMR, MS, and HPLC chromatograms [1]. In contrast, generic 'Loxoprofen impurity' offerings from non-specialized sources may have unspecified or lower purity levels (e.g., 95%), leading to inaccurate calibration curves and overestimation of impurity levels in the API [2]. The 98% purity specification is critical for use as a reference standard in quantitative NMR (qNMR) or external standard HPLC methods, where the purity factor directly scales the calculated impurity concentration. A 3% absolute difference in purity translates to a 3% systematic error in reported impurity content, which can push a batch outside of ICH Q3A/Q3B acceptance criteria for unspecified impurities (≤0.10% or ≤0.15% for a maximum daily dose >2 g/day).

Purity specification
Reported
≥98% (HPLC) from multiple specialized suppliers vs 95% generic
Minimizes quantification bias for ICH Q3A/Q3B impurity threshold compliance.
Verify lot-specific CoA; systematic error scales with purity difference.
Reference standard procurement HPLC method validation Quantitative analysis

Retention Time and Chromatographic Differentiation

The predicted boiling point for 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is 371.7±25.0 °C at 760 mmHg . This physicochemical parameter is a strong indicator of its relative retention time in both gas chromatography (GC) and reverse-phase high-performance liquid chromatography (RP-HPLC). In comparison, the Loxoprofen API (as the sodium salt dihydrate) is non-volatile and typically analyzed by HPLC without derivatization, whereas this neutral impurity is amenable to GC-MS analysis, offering an orthogonal method for identity confirmation. Furthermore, within the RP-HPLC profile of a Loxoprofen sample, this impurity elutes as a distinct peak. Its retention factor (k') is typically greater than that of the more polar Loxoprofen active metabolite (trans-alcohol form, predicted LogP ~1.5) and less than that of more lipophilic dimeric impurities. The exact relative retention time (RRT) against the Loxoprofen main peak is a critical system suitability parameter specified in validated methods [1].

Chromatographic differentiation
Class-level
Predicted BP 371.7 °C; RRT ~1.8–2.2 (HPLC) vs active metabolite RRT 0.6–0.8
Enables orthogonal GC and specific HPLC method development for impurity profiling.
RRT depends on column and mobile phase; validate in target method.
Chromatographic method development GC-MS analysis Impurity profiling

Comprehensive COA vs. Basic TDS

Procurement of 96824-28-1 from specialized reference standard providers (e.g., CATO, SynZeal, Kangpaisen) includes a comprehensive Certificate of Analysis (COA) containing orthogonal identity and purity data: 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC chromatograms with peak purity analysis [1][2]. This level of characterization is mandated by ISO 17034 and ICH Q7 guidelines for reference standards used in GMP environments. In contrast, many general chemical suppliers provide only a basic Technical Data Sheet (TDS) with limited or no spectral data, leaving the end-user responsible for costly and time-consuming in-house qualification [3]. The availability of a full COA with the target compound reduces the analytical burden on QC laboratories by an estimated 2-3 working days per batch and mitigates the risk of regulatory queries regarding standard traceability during ANDA review [1].

Documentation level
Reported
Full CoA (NMR, HRMS, HPLC, KF) vs basic TDS without spectral data
Reduces in-house qualification effort and supports traceability for regulatory review.
Specialized providers supply ISO 17034 reference standards.
Regulatory compliance Reference standard qualification ISO 17034

High-Yield Synthesis and Supply Reliability

A validated synthetic route to 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is documented, proceeding in three steps with a final step yield of 82% using KOH in ethanol under heating conditions . This high-yielding, robust final step (cyclization/alkylation) ensures that custom synthesis or scale-up requests can be fulfilled with predictable costs and lead times. In comparison, alternative Loxoprofen impurities, such as those requiring asymmetric synthesis or sensitive protecting group manipulations (e.g., the chiral trans-alcohol metabolites), have significantly lower overall yields (often <20% over multiple steps) and higher associated procurement costs [1]. The target compound's straightforward synthesis from commercially available starting materials (4-acetylbenzyl chloride and cyclopentanone derivatives) provides a quantifiable advantage in supply chain reliability and cost-effectiveness for bulk procurement required for method validation and ongoing QC testing .

Synthesis efficiency
Reported
Final step yield 82% (3-step route) vs typical <20% for chiral metabolites
Supports cost-effective supply reliability for long-term analytical programs.
Documented route; yields may vary by supplier and scale.
Custom synthesis Process chemistry Cost of goods

Loxoprofen Impurity Application Scenarios


HPLC Method Development and System Suitability

In the development and validation of a stability-indicating HPLC method for Loxoprofen API or tablets, 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (96824-28-1) is used as a key resolution marker. Its distinct LogP (2.80) and predicted boiling point (371.7 °C) ensure it elutes at a specific relative retention time (RRT), typically between 1.8 and 2.2 relative to the Loxoprofen peak . This allows analytical chemists to verify that the method achieves baseline resolution (Rs > 1.5) between the API and this critical process impurity. A well-resolved peak is essential for demonstrating method specificity as per ICH Q2(R1) guidelines, a cornerstone of any successful ANDA submission [1]. The compound's commercial availability at ≥98% purity with full COA documentation enables accurate preparation of system suitability solutions and calibration standards, directly impacting the reliability of quantitative impurity results.

Forced Degradation for Stability Profile

Regulatory guidelines (ICH Q1A) mandate forced degradation (stress testing) to identify potential degradation products. While 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is primarily a process impurity, its unique chemical structure—featuring an enolate-forming cyclopentanone core—makes it a model compound for investigating oxidative degradation pathways of Loxoprofen . By spiking the compound into stress samples (e.g., oxidative, thermal), analysts can use its characteristic FT-IR carbonyl stretch (~1715 cm⁻¹) and MS fragmentation pattern to develop and optimize detection methods for related degradation products. This proactive identification of potential degradation pathways strengthens the chemistry, manufacturing, and controls (CMC) section of a regulatory dossier and provides a scientifically sound basis for setting shelf-life specifications [1].

GMP QC Batch Release Testing

In a GMP-compliant QC laboratory, 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is used as a working reference standard for routine batch release testing of Loxoprofen API and finished drug products. Its use is justified by its comprehensive characterization package, which includes orthogonal identity confirmation (NMR, HRMS) and purity determination by HPLC . The ≥98% purity allows for precise quantification of this specific impurity in production batches against ICH Q3A limits. The time saved by using a pre-qualified, ISO 17034-compliant standard from a reputable supplier (estimated 2-3 days of analyst time per batch) directly contributes to laboratory efficiency and ensures timely product release, avoiding costly stock-outs or regulatory delays [1].

Application
Selection property
Validation focus
HPLC method development
Defined RRT and high-purity standard
System suitability and specificity per ICH Q2(R1)
Forced degradation studies
Orthogonal identity (FT-IR, MS)
Degradation product profiling and identification
GMP QC batch release
Qualified reference standard with full CoA
Reliable impurity quantitation and regulatory compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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